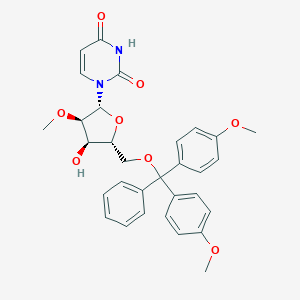

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O8/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-27(35)28(39-3)29(41-25)33-18-17-26(34)32-30(33)36/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,36)/t25-,27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDHAVFJDSRPKC-YXINZVNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452856 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103285-22-9 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Biophysical Deep Dive into 2'-O-Methyl Modified RNA: A Technical Guide for Researchers and Drug Developers

In the rapidly evolving landscape of RNA therapeutics and diagnostics, the strategic chemical modification of oligonucleotides is paramount to unlocking their full potential. Among the arsenal of available modifications, 2'-O-methylation (2'-OMe) stands out as a foundational and versatile tool for enhancing the biophysical properties of RNA. This in-depth technical guide provides a comprehensive exploration of the core biophysical characteristics of 2'-O-methyl modified RNA, offering field-proven insights and detailed methodologies for its characterization and application.

The 2'-O-Methyl Modification: A Subtle Change with Profound Impact

The 2'-O-methylation of an RNA nucleotide involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar.[1][2] This seemingly minor alteration does not interfere with the Watson-Crick base-pairing capabilities of the nucleotide.[3] However, it fundamentally changes the sugar's conformational dynamics and steric profile, leading to a cascade of advantageous biophysical consequences.

The synthesis of 2'-O-methylated RNA oligonucleotides is now a routine and robust process, primarily relying on the use of 2'-O-methyl phosphoramidite building blocks in automated solid-phase synthesis.[4][5][6][7] The deprotection and purification protocols for these modified oligonucleotides are largely identical to those used for standard DNA synthesis, a convenience that has contributed to their widespread adoption.[8]

Caption: Chemical distinction between an unmodified and a 2'-O-methylated ribonucleotide.

Structural Conformation and Enhanced Helix Stability

The presence of the 2'-O-methyl group introduces a steric constraint that favors a C3'-endo sugar pucker conformation.[3] This is the characteristic sugar conformation found in A-form RNA helices. By "pre-organizing" the ribose into this conformation, the entropic penalty of duplex formation is reduced, leading to a more stable helical structure.[3] Consequently, 2'-O-methylated RNA exhibits a higher propensity to form A-form helices, which are wider and more compact than the B-form helices typical of DNA.

This inherent conformational preference translates directly into enhanced thermal stability of RNA duplexes. The melting temperature (Tm), the temperature at which half of the duplex dissociates, is a critical parameter for applications such as antisense technology and RNAi, as it dictates the stability of the RNA-target complex under physiological conditions. The incorporation of 2'-O-methyl modifications consistently increases the Tm of RNA:RNA duplexes.

| Oligonucleotide Duplex | Tm (°C) | Change in Tm (°C) | Reference |

| UOH14/AOH14 | 24 | - | [4] |

| UOMe14/AOH14 | 36 | +12 | [4] |

| UOH14/AOMe14 | 24 | 0 | [4] |

Table 1: Impact of 2'-O-Methylation on the Thermal Stability of RNA Duplexes. The data illustrates a significant increase in the melting temperature (Tm) when the uridine strand is 2'-O-methylated in a U/A duplex.

Fortified Nuclease Resistance: Prolonging the Active Lifetime

A major hurdle for the therapeutic application of unmodified RNA is its rapid degradation by cellular nucleases. The 2'-hydroxyl group of RNA acts as a nucleophile in a self-cleavage reaction and is also a key recognition element for many ribonucleases. The 2'-O-methyl modification effectively shields this vulnerable position, conferring significant resistance to both endonuclease and exonuclease degradation.[9][10][11] This enhanced stability prolongs the half-life of the RNA molecule in biological fluids and within the cell, thereby increasing its therapeutic window.

The combination of 2'-O-methylation with other modifications, such as phosphorothioate linkages, can further enhance nuclease resistance, creating highly durable oligonucleotides for in vivo applications.

Caption: A generalized workflow for assessing the nuclease resistance of 2'-O-methyl modified RNA.

Modulating RNA-Protein Interactions

The 2'-hydroxyl group of RNA can participate in hydrogen bonding and is often a crucial recognition point for RNA-binding proteins. The replacement of this hydroxyl group with a bulkier and more hydrophobic methyl group can significantly alter these interactions.[12] The effect of 2'-O-methylation on protein binding is context-dependent:

-

Inhibition of Binding: In many cases, the steric hindrance and altered hydrogen bonding capacity resulting from 2'-O-methylation can inhibit or abolish protein binding. This property is particularly relevant in the context of the innate immune response, where certain pattern recognition receptors that detect viral RNA can be evaded by 2'-O-methylation.

-

No Significant Impact or Enhancement: For some protein-RNA interactions, the 2'-hydroxyl may not be a critical contact point, and thus its modification has little effect. In some instances, the stabilization of the RNA's A-form helical structure by 2'-O-methylation can even enhance its affinity for proteins that recognize this conformation.

The precise impact of 2'-O-methylation on a specific RNA-protein interaction must be determined empirically, using techniques such as the Electrophoretic Mobility Shift Assay (EMSA).

Methodologies for Biophysical Characterization

A thorough understanding of the biophysical properties of 2'-O-methylated RNA requires a suite of well-established analytical techniques.

Thermal Stability Analysis by UV Melting

Principle: This technique measures the change in UV absorbance of a nucleic acid duplex as the temperature is increased. The Tm is the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus.

Experimental Protocol:

-

Sample Preparation: Dissolve the 2'-O-methylated oligonucleotide and its complementary strand (RNA or DNA) in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0) to a final concentration of 2 µM for each strand.[4][6]

-

Denaturation and Annealing: Heat the solution to 85-95°C for 5-10 minutes to ensure complete dissociation of the duplexes.[4][6] Then, slowly cool the solution to room temperature or below to allow for proper annealing.

-

Data Acquisition: Place the sample in a UV-Vis spectrophotometer equipped with a temperature controller. Increase the temperature at a controlled rate (e.g., 1.0 °C/min) while continuously monitoring the absorbance at 260 nm.[4]

-

Data Analysis: Plot the absorbance versus temperature to generate a melting curve. The Tm is determined as the temperature corresponding to the maximum of the first derivative of this curve.[6]

Nuclease Resistance Assay

Principle: The stability of an oligonucleotide is assessed by incubating it in a solution containing nucleases (e.g., serum or a specific exonuclease like snake venom phosphodiesterase) and analyzing the degradation over time by gel electrophoresis.

Experimental Protocol:

-

Oligonucleotide Preparation: Prepare equimolar solutions of the unmodified and 2'-O-methylated oligonucleotides.

-

Incubation: Incubate a fixed amount of each oligonucleotide (e.g., 50 pmol) in a solution containing fetal bovine serum (FBS) or a purified nuclease at 37°C.[7]

-

Time Course Sampling: At designated time points (e.g., 0, 10, 30, 60 minutes, and several hours), take an aliquot of the reaction and immediately stop the enzymatic degradation by adding a stop solution (e.g., formamide loading dye) and placing it on ice.[7]

-

Gel Electrophoresis: Separate the samples on a denaturing polyacrylamide gel (e.g., 15% polyacrylamide).[7]

-

Visualization and Quantification: Stain the gel with a nucleic acid stain (e.g., GelRed) and visualize the bands under UV light. Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point using densitometry software.[7] The percentage of intact oligonucleotide remaining is calculated relative to the 0-minute time point.

Analysis of RNA-Protein Interactions by Electrophoretic Mobility Shift Assay (EMSA)

Principle: EMSA, or gel shift assay, is used to detect the interaction between a protein and a nucleic acid. The migration of a labeled RNA probe through a non-denaturing polyacrylamide gel is retarded upon binding to a protein, resulting in a "shift" in its position on the gel.

Experimental Protocol:

-

Probe Labeling: The RNA oligonucleotide (either unmodified or 2'-O-methylated) is typically end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: Incubate the labeled RNA probe with varying concentrations of the protein of interest in a binding buffer. The buffer composition should be optimized for the specific interaction. A non-specific competitor, such as heparin, can be included to minimize non-specific binding.[9]

-

Gel Electrophoresis: Load the binding reactions onto a native polyacrylamide gel and perform electrophoresis under non-denaturing conditions.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. The appearance of a slower-migrating band in the presence of the protein indicates the formation of an RNA-protein complex.

Conclusion and Future Perspectives

The 2'-O-methyl modification is a cornerstone of RNA chemistry, offering a robust and predictable means to enhance the biophysical properties of RNA oligonucleotides. Its ability to increase thermal stability and confer nuclease resistance has been instrumental in the advancement of antisense and siRNA therapeutics.[13] As the field of RNA-based medicine continues to expand, a deep understanding of the biophysical principles governing the behavior of modified RNAs is indispensable. The methodologies outlined in this guide provide a framework for the rigorous characterization of 2'-O-methylated RNA, empowering researchers and drug developers to design and optimize the next generation of RNA-based tools and therapies. Future research will likely focus on the synergistic effects of 2'-O-methylation with other novel modifications to further fine-tune the properties of RNA for increasingly sophisticated applications.

References

- S. Kumar, K. Mapa, S. Maiti. Understanding the effect of locked nucleic acid and 2'-O-methyl modification on the hybridization thermodynamics of a miRNA-mRNA pair in the presence and absence of AfPiwi protein. Biochemistry.

- E. Wagner, B. Oberhauser, A. Holzner, et al. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research.

- T. H. Kim, J. H. Park, J. I. Kim, et al. Synthesis of 2'-O-methyl-RNAs incorporating a 3-deazaguanine, and UV melting and computational studies on its hybridization properties. Nucleic Acids Research.

- BenchChem. Enhancing Nuclease Resistance of Therapeutic Oligonucleotides. BenchChem Technical Support Center.

- BenchChem. Comparing the thermodynamic stability of RNA duplexes with and without 2'-O-Methylguanosine. BenchChem Technical Support Center.

- A. A. Levin, S. G. De, P. P. Seth. RNA therapeutics: Beyond RNA interference and antisense oligonucleotides.

- Huaren Science. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Huaren Science Blog.

- J. A. D'Onofrio, A. M. F. Yee, A. M. F. Acqua, et al. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments.

- Glen Research. 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Glen Research.

- R. K. Singh, D. K. Singh, V. A. Kumar. Chemical Synthesis of RNA Sequences with 2 -O -[(Triisopropylsilyl)oxy]methyl-protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry.

- M. U. Muckenthaler, M. W. Hentze. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example. Journal of Visualized Experiments.

- F. Picard-Jean, C. Brand, M. Tremblay-Létourneau, et al.

- F. Picard-Jean, C. Brand, M. Tremblay-Létourneau, et al.

- H. Abou Assi, A. K. Rangadurai, H. Shi, et al.

- Wikipedia.

- K. I. Zhou, C. V. Pecot, C. L. Holley.

- B. A. Elliott, C. L. Holley.

- C. Di Primo, I. Lebars. Surface Plasmon Resonance for Investigating Molecular Interactions with RNA. Methods in Molecular Biology.

- J. H. Lee, H. J. Lee, C. O. Jeon, et al. A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor. Journal of the Korean Physical Society.

- S. A. Rich, D. A. P. Telford. Affinity measurement using surface plasmon resonance. Methods in Molecular Biology.

- J. A. Lees, J. R. L. Priore, A. D. N. J. de Almeida, et al. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction. ACS Chemical Biology.

- H. Abou Assi, A. K. Rangadurai, H. Shi, et al. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states.

- H. Abou Assi, A. K. Rangadurai, H. Shi, et al.

- P. S. Katsamba, S. Park, I. A. Laird-Offringa. Kinetic studies of RNA-protein interactions using surface plasmon resonance. Methods.

Sources

- 1. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 2. The detection, function, and therapeutic potential of RNA 2’-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Modified oligonucleotides: synthesis and strategy for users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Synthesis and Biological Application of Modified Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glenresearch.com [glenresearch.com]

- 9. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]

- 12. academic.oup.com [academic.oup.com]

- 13. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Synthesis: A Technical Guide to the 5'-O-DMT Group in Oligonucleotide Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of automated solid-phase oligonucleotide synthesis, the 4,4'-dimethoxytrityl (DMT) group, attached to the 5'-hydroxyl terminus of a nucleoside, stands as a pivotal component. More than a mere protecting group, the 5'-O-DMT moiety is a master regulator of the entire synthetic process, ensuring the stepwise, directional assembly of the oligonucleotide chain and serving as a powerful handle for purification. This in-depth technical guide provides a comprehensive exploration of the multifaceted role of the 5'-O-DMT group, from its chemical properties and strategic application in phosphoramidite chemistry to its indispensable function in the purification of synthetic oligonucleotides. We will delve into the critical detritylation step, its underlying mechanism, and the implications for synthesis efficiency and product purity. Furthermore, this guide will offer a comparative analysis of DMT-on and DMT-off purification strategies, complete with detailed protocols and field-proven insights to empower researchers in the production of high-quality oligonucleotides for research, diagnostic, and therapeutic applications.

The Cornerstone of Control: Introduction to Protecting Groups in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a marvel of precision, enabling the construction of specific DNA and RNA sequences with remarkable accuracy. The foundation of this technology, particularly the widely adopted phosphoramidite method, lies in the strategic use of protecting groups.[1] These chemical moieties are transiently attached to reactive functional groups on the nucleoside monomers, preventing unintended side reactions during the sequential addition of bases to the growing oligonucleotide chain.[1][2]

Among these, the protection of the 5'-hydroxyl group is paramount.[3] This is where the 5'-O-dimethoxytrityl (DMT) group plays its starring role. By "capping" the 5'-hydroxyl, the DMT group ensures that the phosphoramidite coupling reaction occurs exclusively at this position, dictating the 3' to 5' directionality of the synthesis.[4] Its acid-labile nature allows for its selective removal at the beginning of each synthesis cycle, exposing a free 5'-hydroxyl ready for the next coupling step.[5][6]

The Phosphoramidite Synthesis Cycle: A Symphony of Controlled Reactions

Automated oligonucleotide synthesis is a cyclical process, with each cycle comprising four key steps, all orchestrated around the presence and removal of the 5'-O-DMT group.[1]

Deblocking [label="1. Deblocking\n(Detritylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="2. Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capping [label="3. Capping", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="4. Oxidation", fillcolor="#34A853", fontcolor="#FFFFFF"];

Deblocking -> Coupling [label="Exposes 5'-OH"]; Coupling -> Capping [label="Forms phosphite triester"]; Capping -> Oxidation [label="Blocks unreacted 5'-OH"]; Oxidation -> Deblocking [label="Stabilizes phosphate backbone\nReady for next cycle"]; }

Figure 1: The four-step phosphoramidite oligonucleotide synthesis cycle.Step 1: Deblocking (Detritylation) - The Gateway to Elongation

The synthesis cycle commences with the selective removal of the 5'-DMT group from the nucleoside bound to the solid support.[7] This crucial step, known as detritylation, is typically achieved by treating the support-bound oligonucleotide with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[6][8]

The mechanism involves the protonation of the ether oxygen of the DMT group, leading to its cleavage and the formation of a highly stable, bright orange-colored dimethoxytrityl cation (DMT+). The intensity of this color, which absorbs at approximately 495 nm, provides a real-time spectrophotometric method to monitor the efficiency of each coupling step.[7][9]

Start [label="{ 5'-O-DMT Nucleoside | O-DMT }", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="H+", shape=plaintext, fontcolor="#EA4335"]; Intermediate [label="{ Protonated Intermediate | O+(H)-DMT }", fillcolor="#F1F3F4", fontcolor="#202124"]; Products [label="{ 5'-Hydroxyl Nucleoside | OH } | { DMT Cation (Orange) | DMT+ }", fillcolor="#F1F3F4", fontcolor="#202124"];

Start:f1 -> Acid [arrowhead=none]; Acid -> Intermediate:f1; Intermediate -> Products:f0; Intermediate -> Products:f2; }

Caption: Acid-catalyzed detritylation of a 5'-O-DMT protected nucleoside.Causality in Experimental Choice: The choice between TCA and DCA often depends on the length and sequence of the oligonucleotide. DCA is a milder acid than TCA and is often preferred for longer oligonucleotides or sequences prone to depurination (the undesired cleavage of the glycosidic bond between the purine base and the sugar), as it minimizes acid exposure time.[6]

Step 2: Coupling - Building the Chain

With the 5'-hydroxyl group now free, the next nucleoside phosphoramidite monomer is introduced along with an activator, such as tetrazole or a derivative.[10] The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.[10] The exposed 5'-hydroxyl of the growing chain then attacks the phosphorus atom, forming a phosphite triester linkage.[11]

Step 3: Capping - Preventing Errors

As the coupling reaction is not always 100% efficient, a small fraction of the 5'-hydroxyl groups may remain unreacted.[2] To prevent these "failure sequences" from elongating in subsequent cycles, a capping step is introduced. This is typically achieved by acetylating the unreacted 5'-hydroxyl groups with a mixture of acetic anhydride and N-methylimidazole.[9] This renders them inert to further coupling reactions.[9]

Step 4: Oxidation - Stabilizing the Backbone

The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate triester. This is accomplished through an oxidation step, typically using an iodine solution in the presence of water and pyridine. This completes the cycle, and the oligonucleotide is ready for the next round of detritylation and elongation.

The Purification Powerhouse: DMT-On vs. DMT-Off Strategies

Beyond its role in synthesis, the lipophilic nature of the 5'-O-DMT group provides a powerful handle for the purification of the final oligonucleotide product.[12] Two primary strategies are employed: DMT-on and DMT-off purification.

DMT-On Purification: Leveraging Hydrophobicity

In this strategy, the final detritylation step is omitted, leaving the full-length, desired oligonucleotide with the hydrophobic DMT group attached at its 5'-end.[13] This allows for highly effective separation from the shorter, "failure" sequences (which were capped and thus lack a 5'-DMT group) using reverse-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE) cartridges.[12][14] The DMT-on product is strongly retained by the hydrophobic stationary phase, while the more hydrophilic, DMT-off failure sequences are washed away.[15] The purified DMT-on oligonucleotide is then collected, and the DMT group is subsequently removed by a final acid treatment.[13]

Key Advantages of DMT-On Purification:

-

High Efficiency: Excellent separation of full-length products from truncated failure sequences.[12]

-

Versatility: Suitable for a wide range of oligonucleotide lengths.[13]

Crude_Mixture [label="Crude Oligonucleotide Mixture | { Full-length (DMT-On) | Failure Sequences (DMT-Off) }", fillcolor="#F1F3F4", fontcolor="#202124"]; RP_Column [label="Reverse-Phase Column", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Wash [label="Wash (Low Organic Solvent)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Elution [label="Elute (High Organic Solvent)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Detritylation [label="Acid Treatment", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Pure_Product [label="Purified DMT-Off Oligonucleotide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Waste [label="Failure Sequences (DMT-Off)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Crude_Mixture -> RP_Column [label="Load"]; RP_Column -> Wash; Wash -> Waste; RP_Column -> Elution; Elution -> Detritylation; Detritylation -> Pure_Product; }

Caption: Workflow for DMT-on reverse-phase purification.DMT-Off Purification: Relying on Charge

In the DMT-off strategy, the 5'-DMT group is removed as the final step of the synthesis cycle on the synthesizer.[12] Purification then relies on other physicochemical properties of the oligonucleotide, primarily its negative charge, to separate it from impurities.[12] Anion-exchange chromatography is a common technique for DMT-off purification, separating oligonucleotides based on their length (and therefore, total charge).[12]

Key Advantages of DMT-Off Purification:

-

Avoids Final Acid Step: Eliminates the risk of depurination that can occur during the post-purification detritylation of DMT-on products.[12][13]

-

High Resolution by Length: Anion-exchange chromatography provides excellent separation based on the number of phosphate groups.

| Feature | DMT-On Purification | DMT-Off Purification |

| Principle of Separation | Hydrophobicity of the 5'-DMT group | Primarily charge (anion-exchange) or hydrophobicity of the oligonucleotide itself (reverse-phase) |

| Primary Technique | Reverse-Phase HPLC/SPE | Anion-Exchange HPLC, Reverse-Phase HPLC |

| Key Advantage | Efficient removal of truncated failure sequences | Avoids a final, potentially harsh acid detritylation step |

| Potential Drawback | Risk of depurination during final detritylation | May have lower resolution in separating n-1 from n-mer for longer oligos by RP-HPLC |

| Best Suited For | General purpose, high-purity applications for various lengths | Oligonucleotides sensitive to acid; applications where charge-based separation is advantageous |

Table 1: Comparison of DMT-On and DMT-Off Purification Strategies

Experimental Protocols

Protocol: On-Synthesizer Detritylation

Objective: To remove the 5'-DMT protecting group from the solid support-bound oligonucleotide during automated synthesis.

Materials:

-

Solid support with attached oligonucleotide

-

Detritylation solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

-

Acetonitrile (ACN), anhydrous

-

Automated DNA/RNA synthesizer

Procedure (as performed by an automated synthesizer):

-

The synthesis column containing the solid support is washed with anhydrous acetonitrile to remove any residual moisture.

-

The detritylation solution (3% TCA in DCM) is passed through the column for a pre-programmed time (typically 60-120 seconds). The orange-colored effluent containing the DMT cation is directed to a spectrophotometer for monitoring or to waste.

-

The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT cation.

-

The support is then typically washed with the coupling reaction solvent to prepare for the next step in the synthesis cycle.

Self-Validation: The efficiency of the detritylation and the preceding coupling step can be quantified by measuring the absorbance of the collected trityl cation at 495 nm. A consistent and high trityl yield indicates successful synthesis.

Protocol: DMT-On Reverse-Phase HPLC Purification

Objective: To purify a crude oligonucleotide mixture by separating the DMT-on full-length product from DMT-off failure sequences.

Materials:

-

Crude oligonucleotide solution (DMT-on)

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

Detritylation solution: 80% Acetic Acid in water

-

Desalting column (e.g., gel filtration)

Procedure:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

-

Dissolve the crude oligonucleotide in Mobile Phase A and inject it onto the column.

-

Wash the column with the initial mobile phase composition to elute the hydrophilic, DMT-off failure sequences.

-

Apply a linear gradient of increasing Mobile Phase B to elute the more hydrophobic species. The DMT-on oligonucleotide will elute at a higher acetonitrile concentration.

-

Collect the peak corresponding to the DMT-on product.

-

Lyophilize the collected fraction to dryness.

-

To remove the DMT group, dissolve the dried oligonucleotide in 80% acetic acid and incubate at room temperature for 15-30 minutes.

-

Lyophilize the solution to remove the acetic acid.

-

Desalt the purified, detritylated oligonucleotide using a desalting column to remove excess salts.

-

Analyze the final product for purity by analytical HPLC or mass spectrometry.

Self-Validation: The purity of the final product can be confirmed by analytical HPLC, which should show a single major peak. Mass spectrometry will confirm the correct molecular weight of the desired oligonucleotide.

Conclusion: The Indispensable Role of the 5'-O-DMT Group

The 5'-O-DMT group is far more than a simple protecting group in oligonucleotide synthesis; it is a linchpin that ensures the fidelity, efficiency, and purity of the final product. Its acid lability allows for the controlled, stepwise elongation of the oligonucleotide chain, while its inherent hydrophobicity provides a powerful and elegant means of purification. A thorough understanding of the chemistry of the DMT group, particularly the detritylation reaction and its application in purification strategies, is essential for any researcher, scientist, or drug development professional working with synthetic nucleic acids. By mastering the principles and protocols outlined in this guide, practitioners can confidently and consistently produce high-quality oligonucleotides to drive innovation in a myriad of scientific and therapeutic fields.

References

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

-

Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]

-

Beaucage, S. L. (2008). The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. Retrieved from [Link]

-

SigutLabs. (2021, December 6). Automated DNA chemical synthesis. Retrieved from [Link]

-

Drug Target Review. (2021, May 13). Automated method to produce synthetic DNA created. Retrieved from [Link]

-

Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]

-

Seliger, H. (2001). Protection of 5'-hydroxy functions of nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.3. Retrieved from [Link]

-

Danaher Life Sciences. (n.d.). Solid-Phase Oligonucleotide Synthesis. Retrieved from [Link]

-

Hogrefe, R. I., Vaghefi, M. M., Walburger, M. A., & Wehry, J. A. (1993). Acid binding and detritylation during oligonucleotide synthesis. Nucleic Acids Research, 21(20), 4739–4741. Retrieved from [Link]

-

Hogrefe, R. I., Vaghefi, M. M., Walburger, M. A., Wehry, J. A., & Yau, E. K. (1993). Acid Binding and Detritylation During Oligonucleotide Synthesis. Oxford Academic. Retrieved from [Link]

-

Waters. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

Sources

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. Protection of 5'-hydroxy functions of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]

- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. atdbio.com [atdbio.com]

- 10. biotage.com [biotage.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. atdbio.com [atdbio.com]

- 14. dupont.com [dupont.com]

- 15. Oligonucleotide Purification [sigmaaldrich.com]

A Guide to the Enhanced Thermal Stability of RNA Duplexes with 2'-O-Methyl Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of RNA therapeutics, which includes antisense oligonucleotides and siRNAs, the stability of RNA duplexes is a critical parameter governing efficacy and in vivo longevity.[1][2] Unmodified RNA is susceptible to degradation by cellular nucleases, limiting its therapeutic potential. Chemical modifications are therefore essential to enhance stability, and among the most significant and widely adopted is the 2'-O-methylation of the ribose sugar.[1][2] This guide provides an in-depth exploration of the thermodynamic principles underpinning the enhanced thermal stability of 2'-O-methylated RNA duplexes, practical methodologies for its characterization, and the causal factors driving these observations.

The Physicochemical Basis of Enhanced Stability

The addition of a methyl group to the 2'-hydroxyl of the ribose moiety in an RNA nucleotide has profound effects on the structure and thermodynamics of the resulting duplex. The primary reason for the increased thermal stability is the conformational pre-organization of the single-stranded RNA.[3][4]

The 2'-O-methyl group favors a C3'-endo sugar pucker conformation, which is the characteristic conformation of nucleotides within an A-form RNA helix.[3] This pre-organization reduces the entropic penalty associated with the transition from a flexible single strand to a more rigid duplex structure upon hybridization.[3][4] Consequently, less energy is required to form the duplex, leading to a more stable structure with a higher melting temperature (Tm), the temperature at which 50% of the duplex dissociates.[3]

This enhanced stability is not merely a theoretical concept; it has been consistently demonstrated experimentally. The incorporation of 2'-O-methyl nucleotides can increase the Tm of an RNA:DNA duplex by approximately 1.3°C per modification.[1] In RNA:RNA duplexes, the stabilizing effect is also significant, contributing to a more robust and nuclease-resistant structure.[1][5]

Visualizing the 2'-O-Methyl Modification

Caption: Comparison of an unmodified and a 2'-O-methylated RNA nucleotide.

Thermodynamic Characterization: A Practical Approach

The gold standard for assessing the thermal stability of RNA duplexes is through UV-Vis spectrophotometry to determine the melting temperature (Tm). This technique relies on the hyperchromic effect, where the absorbance of UV light at 260 nm increases as the duplex denatures into single strands.

Experimental Workflow for Tm Determination

Caption: Experimental workflow for determining the melting temperature (Tm).

Detailed Protocol for UV Thermal Denaturation

-

Oligonucleotide Preparation and Quantification:

-

Synthesize and purify the unmodified and 2'-O-methylated RNA oligonucleotides. Purity should be assessed by methods such as HPLC or gel electrophoresis to be at least 90%.[6]

-

Accurately determine the concentration of each oligonucleotide solution using UV absorbance at 260 nm and their respective extinction coefficients.

-

-

Sample Annealing:

-

Prepare solutions of the complementary RNA strands at a known concentration (e.g., 2 µM of each strand) in a suitable melting buffer.[7][8] A common buffer consists of 10 mM sodium phosphate (pH 7.0), 100 mM NaCl, and 0.1 mM EDTA.[7][8]

-

To ensure complete duplex formation, heat the samples to 85-95°C for 5-10 minutes, followed by slow cooling to room temperature.[7][9]

-

-

UV-Vis Spectrophotometry:

-

Transfer the annealed sample to a quartz cuvette and place it in a spectrophotometer equipped with a temperature controller.

-

Set the instrument to monitor the absorbance at 260 nm while increasing the temperature at a constant rate, typically 1°C per minute, over a range that encompasses the entire melting transition (e.g., 15°C to 95°C).[9]

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to obtain a sigmoidal melting curve.

-

The melting temperature (Tm) is determined as the temperature corresponding to the maximum of the first derivative of this curve.[8]

-

Interpreting the Data: Thermodynamic Parameters

Beyond the Tm, a more comprehensive understanding of duplex stability can be gained by deriving thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation. These can be obtained by performing melting experiments at multiple oligonucleotide concentrations and plotting 1/Tm versus ln(Ct), where Ct is the total oligonucleotide concentration.[10]

| Parameter | Description | Impact of 2'-O-Methylation |

| Melting Temperature (Tm) | The temperature at which 50% of the duplex is dissociated. | Increases , indicating greater thermal stability.[3][4] |

| Enthalpy (ΔH°) | The change in heat content upon duplex formation (related to stacking interactions and hydrogen bonding). | Generally becomes more favorable (more negative) . |

| Entropy (ΔS°) | The change in randomness upon duplex formation (related to the ordering of the strands). | The entropic penalty is reduced due to pre-organization of the single strand.[3][4] |

| Gibbs Free Energy (ΔG°) | The overall energy change of duplex formation (ΔG° = ΔH° - TΔS°). | Becomes more favorable (more negative) , signifying a more stable duplex. |

Conclusion

The 2'-O-methyl modification is a cornerstone of modern RNA therapeutic design, offering a reliable and effective means to enhance the thermal stability and nuclease resistance of RNA duplexes.[1][2] The underlying principle of conformational pre-organization provides a clear rationale for its stabilizing effects. By employing standardized methodologies such as UV thermal denaturation, researchers can precisely quantify the impact of this modification, enabling the rational design of more potent and durable RNA-based drugs.

References

-

ResearchGate. Effects of 2′-O-Modifications on RNA Duplex Stability. Available from: [Link]

-

National Institutes of Health. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Available from: [Link]

-

PubMed Central. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. Available from: [Link]

- [No Title Provided]

-

ACS Publications. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. Available from: [Link]

-

PubMed Central. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Available from: [Link]

-

MDPI. Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. Available from: [Link]

-

PubMed Central. Thermodynamic determination of RNA duplex stability in magnesium solutions. Available from: [Link]

-

Oxford Academic. Structural properties of DNA:RNA duplexes containing 2′-O-methyl and 2′-S-methyl substitutions: a molecular dynamics investigation. Available from: [Link]

-

ResearchGate. Effect of 2'-O-methylation on duplex stabilitya. Available from: [Link]

-

Oxford Academic. Synthesis of 2′-O-methyl-RNAs incorporating a 3-deazaguanine, and UV melting and computational studies on its hybridization properties. Available from: [Link]

-

Oxford Academic. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Available from: [Link]

-

National Institutes of Health. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Available from: [Link]

-

Royal Society of Chemistry. Systematic evaluation of 2′-O-methyl RNA antisense oligonucleotides with limited phosphorothioate linkages for efficient splice switching. Available from: [Link]

-

Semantic Scholar. Effects of 2′-O-Modifications on RNA Duplex Stability. Available from: [Link]

-

ResearchGate. Thermodynamic Determination of RNA Duplex Stability in Magnesium Solutions. Available from: [Link]

-

PubMed Central. Optical Melting Measurements of Nucleic Acid Thermodynamics. Available from: [Link]

-

ResearchGate. T m and ΔT m Values of RNA Duplexes a. Available from: [Link]

-

ResearchGate. Normalized UV-melting curves for 2.0 µM Me0, Me3, Me5, and Me8. Available from: [Link]

-

PubMed Central. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Available from: [Link]

-

PubMed Central. Detection and quantification of RNA 2′-O-methylation and pseudouridylation. Available from: [Link]

Sources

- 1. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]

- 2. Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermodynamic determination of RNA duplex stability in magnesium solutions - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of 2'-O-Methylation on RNA Secondary Structure: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 2'-O-methylation (2'-O-Me), a pivotal post-transcriptional modification of RNA. We will delve into its fundamental impact on RNA secondary structure, the cutting-edge methodologies to study this modification, and its profound implications for the development of RNA-based therapeutics. This document is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices and the structural consequences of this subtle yet powerful modification.

The Fundamental Chemistry and Structural Consequences of 2'-O-Methylation

2'-O-methylation is the addition of a methyl group to the 2' hydroxyl group of the ribose sugar in a nucleotide.[1] This seemingly minor alteration has profound effects on the biophysical properties of the RNA molecule.

The primary structural consequence of 2'-O-methylation stems from its influence on the sugar pucker conformation of the ribose. The 2'-O-methyl group sterically favors the C3'-endo conformation, which is the characteristic sugar pucker in A-form RNA helices.[2][3] This pre-organization of the sugar moiety into a conformation amenable to duplex formation is a key determinant of the stabilizing effect of 2'-O-methylation.

This conformational rigidity translates into several key impacts on RNA secondary structure:

-

Increased Thermal Stability: By reducing the entropic penalty of duplex formation, 2'-O-methylation significantly increases the melting temperature (Tm) of RNA duplexes.[2] This enhanced stability is a cornerstone of its biological roles and therapeutic applications.

-

Enhanced Nuclease Resistance: The presence of the methyl group at the 2' position provides steric hindrance, protecting the phosphodiester backbone from cleavage by many endo- and exonucleases.[4] This contributes to the increased half-life of modified RNA molecules in the cellular environment.

-

Modulation of RNA-Protein Interactions: The 2'-O-methyl group can either promote or inhibit the binding of proteins to RNA. It can create a more favorable binding surface for some proteins or sterically clash with others, thereby fine-tuning regulatory networks.

Thermodynamic Impact of 2'-O-Methylation

The stabilizing effect of 2'-O-methylation can be quantified by measuring changes in thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). Generally, each 2'-O-methylation modification contributes approximately -0.2 to -0.5 kcal/mol to the stability of an RNA duplex.[1]

Below is a table summarizing the thermodynamic data for various 2'-O-methylated RNA duplexes.

| RNA Duplex Sequence (5' to 3') / (3' to 5') | Modification | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Tm (°C) | Reference |

| (r(CGCGCG))₂ | Unmodified | -10.6 | -65.9 | -177.1 | 69.1 | [2] |

| (r(CGCGCG))₂ | Fully 2'-O-Me | -13.6 | -69.2 | -178.4 | 82.3 | [2] |

| r(GCAUGC)/r(GCAUGC) | Unmodified | -9.4 | -59.7 | -161.2 | 59.5 | [5] |

| r(GCAUGC)/r(GCAUGC) | U4 2'-O-Me | -10.1 | -61.5 | -164.7 | 62.8 | [5] |

| U¹⁴/A¹⁴ | Unmodified U | 24 | - | - | 24 | [6] |

| U¹⁴/A¹⁴ | 2'-O-Me U | 36 | - | - | 36 | [6] |

Note: Thermodynamic parameters are highly dependent on the sequence context, position of the modification, and the nature of the neighboring bases.

Impact on Non-Canonical RNA Structures

While the effect of 2'-O-methylation on canonical Watson-Crick duplexes is well-established, its influence on non-canonical motifs such as bulges, internal loops, and mismatches is an area of active research. These structures are often critical for RNA function, mediating tertiary contacts and protein recognition.

NMR spectroscopy and other structural biology techniques have revealed that 2'-O-methylation can preferentially stabilize alternative conformations in dynamic RNA structures.[3] For instance, in the HIV-1 transactivation response element (TAR), 2'-O-methylation of nucleotides within the bulge and apical loop was shown to increase the population of a transiently formed, more stable secondary structure where these nucleotides become paired.[7] This highlights a crucial role for 2'-O-methylation in modulating the conformational landscape of RNA and influencing its biological activity.

Experimental Methodologies for Studying 2'-O-Methylation

A variety of experimental techniques are available to detect, map, and quantify 2'-O-methylation and to assess its impact on RNA structure. The choice of method depends on the specific research question, the abundance of the RNA of interest, and the desired level of resolution.

High-Throughput Sequencing-Based Methods

These methods are ideal for transcriptome-wide mapping of 2'-O-methylation sites.

-

RiboMethSeq: This technique relies on the principle that 2'-O-methylation protects the adjacent phosphodiester bond from alkaline hydrolysis. RNA is randomly fragmented by alkaline treatment, and the resulting fragments are sequenced. 2'-O-methylated sites are identified as gaps in the sequencing coverage.[1]

Step-by-Step RiboMethSeq Protocol:

-

RNA Fragmentation: Purified RNA is subjected to controlled alkaline hydrolysis (e.g., using sodium carbonate buffer at pH 9.2) at 95°C for a specific duration to achieve random fragmentation.

-

End Repair: The 3' ends of the RNA fragments are dephosphorylated, and the 5' ends are phosphorylated to prepare them for adapter ligation.

-

Adapter Ligation: Specific adapters are ligated to the 3' and 5' ends of the RNA fragments.

-

Reverse Transcription and PCR Amplification: The adapter-ligated RNA fragments are reverse transcribed into cDNA, followed by PCR amplification to generate a sequencing library.

-

High-Throughput Sequencing: The library is sequenced using an Illumina platform.

-

Data Analysis: Sequencing reads are mapped to the reference transcriptome. A "methylation score" is calculated for each nucleotide based on the reduction in cleavage frequency at that site compared to its neighbors.

-

-

2OMe-seq, NJU-seq, and Nm-seq: These methods utilize different chemical or enzymatic approaches to selectively capture or identify 2'-O-methylated fragments for sequencing.

Quantitative and Site-Specific Methods

These techniques are used to validate findings from high-throughput methods and to obtain precise quantitative information about methylation at specific sites.

-

Reverse Transcription at Low dNTP concentrations followed by qPCR (RTL-P): This method exploits the observation that reverse transcriptase tends to pause or stall at 2'-O-methylated nucleotides when the concentration of dNTPs is limiting. The level of methylation can be quantified by comparing the amount of full-length cDNA produced at low versus high dNTP concentrations using quantitative PCR (qPCR).[8][9]

Detailed RTL-P Protocol:

-

Primer Design: Design a reverse transcription primer downstream of the putative 2'-O-methylation site and two forward PCR primers: one upstream (FU) and one downstream (FD) of the site.

-

Reverse Transcription: Perform two separate reverse transcription reactions with the same amount of RNA template: one with a standard high concentration of dNTPs and another with a limiting low concentration of dNTPs.

-

Quantitative PCR (qPCR): Perform two qPCR reactions for each cDNA sample using the primer pairs R/FU and R/FD.

-

Data Analysis: Compare the Ct values obtained from the low and high dNTP conditions. A significant increase in the Ct value for the R/FU primer pair in the low dNTP condition compared to the high dNTP condition indicates the presence of a 2'-O-methylated site. The degree of methylation can be semi-quantitatively assessed by the magnitude of this difference.

-

Structural Biology Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of RNA molecules in solution at atomic resolution.[10] It can directly probe the sugar pucker conformation and provide detailed insights into the structural and dynamic effects of 2'-O-methylation on both canonical and non-canonical RNA motifs.[11][12]

General NMR Spectroscopy Workflow for RNA Structure Determination:

-

Sample Preparation: Prepare a highly pure and concentrated sample of the RNA of interest. Isotopic labeling (¹³C, ¹⁵N) is often required for larger RNAs.

-

NMR Data Acquisition: Acquire a series of one- and multi-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) to assign the chemical shifts of the nuclei in the RNA.

-

Structural Restraint Generation: Extract structural information from the NMR data, such as inter-proton distances from NOESY experiments and dihedral angle restraints from coupling constants.

-

Structure Calculation: Use computational methods to calculate a family of 3D structures that are consistent with the experimental restraints.

-

Structure Validation and Analysis: Validate the quality of the calculated structures and analyze the structural features of interest, including the impact of 2'-O-methylation.

-

Implications for Drug Development and RNA Therapeutics

The unique properties conferred by 2'-O-methylation make it a valuable tool in the design and development of RNA-based therapeutics.

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded nucleic acid molecules designed to bind to a specific mRNA and modulate its function. The incorporation of 2'-O-methyl modifications into ASOs offers several advantages:

-

Increased Stability and Half-life: The enhanced nuclease resistance of 2'-O-methylated ASOs prolongs their activity in vivo.[13]

-

Improved Binding Affinity: The pre-organized A-form helical structure of 2'-O-methylated RNA increases the binding affinity of the ASO to its target mRNA, leading to higher potency.[14]

-

Reduced Toxicity: The use of 2'-O-methyl modifications can reduce the off-target effects and immunogenicity of ASOs.

A prominent example is Eteplirsen (Exondys 51) , an FDA-approved drug for the treatment of Duchenne muscular dystrophy (DMD). Eteplirsen is a phosphorodiamidate morpholino oligomer (PMO), a synthetic RNA analog that includes 2'-O-methylated bases. It is designed to induce the skipping of exon 51 in the dystrophin pre-mRNA, restoring the reading frame and allowing for the production of a truncated but functional dystrophin protein.[13][15]

Small Interfering RNAs (siRNAs)

siRNAs are double-stranded RNA molecules that can trigger the degradation of a specific target mRNA through the RNA interference (RNAi) pathway. Chemical modifications, including 2'-O-methylation, are crucial for the therapeutic application of siRNAs:

-

Enhanced Stability: 2'-O-methylation protects siRNAs from degradation by nucleases in the bloodstream and within cells.[16]

-

Reduced Off-Target Effects: Strategic placement of 2'-O-methyl modifications can minimize the unintended silencing of other genes.[17]

-

Improved Pharmacokinetic Properties: Modifications can enhance the delivery and biodistribution of siRNAs.

Patisiran (Onpattro) , the first FDA-approved siRNA therapeutic, is used to treat hereditary transthyretin-mediated amyloidosis. The siRNA duplex in Patisiran is extensively modified with 2'-O-methyl nucleotides to enhance its stability and efficacy.[11][18]

Future Perspectives

The field of epitranscriptomics is rapidly expanding, and our understanding of the diverse roles of RNA modifications like 2'-O-methylation is continuously evolving. Future research will likely focus on:

-

Developing more sensitive and quantitative methods for detecting and mapping 2'-O-methylation, particularly in low-abundance RNAs.

-

Unraveling the complex interplay between 2'-O-methylation and other RNA modifications in regulating RNA structure and function.

-

Exploring the therapeutic potential of targeting the enzymes that write and erase 2'-O-methylation as a novel approach to treat various diseases.

-

Designing novel RNA-based therapeutics with precisely controlled patterns of 2'-O-methylation to optimize their efficacy and safety profiles.

References

-

Wüthrich, K. (2003). NMR studies of structure and function of biological macromolecules (Nobel Lecture). Angewandte Chemie International Edition, 42(29), 3340-3363. [Link]

-

Aartsma-Rus, A., & van Ommen, G. J. (2017). Eteplirsen for Duchenne muscular dystrophy. The Lancet, 390(10101), 1465-1466. [Link]

-

Adams, D., Gonzalez-Duarte, A., O'Riordan, W. D., et al. (2018). Patisiran, an RNAi therapeutic, for hereditary transthyretin amyloidosis. New England Journal of Medicine, 379(1), 11-21. [Link]

-

Birkedal, U., Christensen-Dalsgaard, M., Krogh, N., et al. (2015). RiboMeth-seq for genome-wide mapping of 2'-O-Me residues in RNA. Methods in Enzymology, 560, 257-280. [Link]

-

Chiu, Y. L., & Rana, T. M. (2003). siRNA function in RNAi: a chemical modification analysis. RNA, 9(9), 1034-1048. [Link]

-

Cirak, S., Arechavala-Gomeza, V., Guglieri, M., et al. (2011). Exon skipping and dystrophin restoration in patients with Duchenne muscular dystrophy after systemic phosphorodiamidate morpholino oligomer treatment: an open-label, phase 2, dose-escalation study. The Lancet, 378(9791), 595-605. [Link]

-

Jackson, A. L., Burchard, J., Leake, D., et al. (2006). Position-specific chemical modification of siRNAs reduces "off-target" transcript silencing. RNA, 12(7), 1197-1205. [Link]

-

Kawasaki, A. M., Casper, M. D., Freier, S. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831-841. [Link]

-

Min, K. L., & Lee, D. (2019). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. The Journal of Physical Chemistry B, 123(17), 3665-3672. [Link]

-

Motorin, Y., & Marchand, V. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes, 12(5), 706. [Link]

-

Pradeep, L., Salameh, M. A., & Westhof, E. (2012). Thermodynamic stability of RNA duplexes and hairpins containing 2'-O-methylated nucleotides. RNA, 18(7), 1347-1357. [Link]

-

Abou Assi, H., Rangadurai, A., Shi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(13), 7444-7456. [Link]

-

Pasternak, A., & Wengel, J. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research, 38(15), 5143-5153. [Link]

-

Furtig, B., Richter, C., & Schwalbe, H. (2007). NMR spectroscopy of RNA. In RNA Structure and Function (pp. 51-87). Springer, Berlin, Heidelberg. [Link]

-

Dong, Z., Shao, P., Diao, L., et al. (2012). RTL-P: a sensitive approach for detecting sites of 2′-O-methylation in RNA molecules. Nucleic Acids Research, 40(20), e157. [Link]

-

Marchand, V., Ayadi, L., Ernst, F. G., et al. (2017). Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation. In RNA Modifications (pp. 141-157). Humana Press, New York, NY. [Link]

-

Dong, Z., & Qu, L. H. (2012). RTL-P: a sensitive approach for detecting sites of 2'-O-methylation in RNA molecules. Nucleic acids research, 40(20), e157. [Link]

-

Dong, Z., Shao, P., Diao, L., Zhou, H., & Qu, L. H. (2012). RTL-P: a sensitive approach for detecting sites of 2'-O-methylation in RNA molecules. Nucleic acids research, 40(20), e157. [Link]

-

Holley, C. L., Assi, H. A., & Al-Hashimi, H. M. (2020). 2′-O-methylation alters the RNA secondary structural ensemble. bioRxiv. [Link]

-

Erales, J., Marchand, V., Panthu, B., et al. (2017). A new method for comparative analysis of the RNA degradation profile in prokaryotes. Nucleic Acids Research, 45(13), 7991-8004. [Link]

-

Khoshnevis, S., Khazaie, S., & Rueda, D. (2022). Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics. Proceedings of the National Academy of Sciences, 119(12), e2118947119. [Link]

-

Dimitrova, M., Gout, J. F., & Coute, Y. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. International journal of molecular sciences, 19(10), 3051. [Link]

-

Motorin, Y., & Helm, M. (2019). RNA ribose methylation (2'-O-methylation): Occurrence, biosynthesis and biological functions. Biochimica et Biophysica Acta (BBA)-Gene Regulatory Mechanisms, 1862(3), 253-269. [Link]

-

Wu, K., Li, Y., Yi, Y., et al. (2024). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation Life, 3(1), 100112. [Link]

-

Ayadi, L., Motorin, Y., & Helm, M. (2019). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. In RNA Modifications (pp. 119-140). Humana, New York, NY. [Link]

-

Tang, Y., Wu, Y., Chen, Q., et al. (2024). An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA. Cell Reports Methods, 4(3), 100693. [Link]

-

Li, Y., Wu, K., Yu, Y., et al. (2024). 2′-O-methylation at internal sites on mRNA promotes mRNA stability. Cell Reports, 43(1), 113636. [Link]

-

Wikipedia contributors. (2023, December 11). 2'-O-methylation. In Wikipedia, The Free Encyclopedia. Retrieved 19:48, January 14, 2026, from [Link]

-

Dimitrova, M., Gout, J. F., & Coute, Y. (2018). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. International journal of molecular sciences, 19(10), 3051. [Link]

Sources

- 1. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 5. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The detection, function, and therapeutic potential of RNA 2’-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 10. dovepress.com [dovepress.com]

- 11. Patisiran (Onpattro) | Oligowiki [oligowizard.com]

- 12. academic.oup.com [academic.oup.com]

- 13. What is the mechanism of Eteplirsen? [synapse.patsnap.com]

- 14. Eteplirsen - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. Eteplirsen in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Class of Drugs Fulfills Promise of RNA-based Medicine | FDA [fda.gov]

- 17. emedz.net [emedz.net]

- 18. Advances in siRNA therapeutics and synergistic effect on siRNA activity using emerging dual ribose modifications - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2'-O-Methyl Modification in Aptamer Design

Abstract

Nucleic acid aptamers represent a powerful class of molecules for therapeutics, diagnostics, and biosensing, yet their inherent instability in biological fluids poses a significant hurdle to their clinical and commercial translation.[1][2] Unmodified RNA, for instance, can be degraded by nucleases within seconds in human serum.[2] Chemical modification is therefore not merely an optimization but a fundamental requirement for in vivo applications. Among the arsenal of available chemical modifications, the substitution of the 2'-hydroxyl group of the ribose sugar with a 2'-O-methyl (2'-OMe) group has emerged as a robust, cost-effective, and functionally elegant strategy to overcome these limitations.[1][3][4] This guide provides an in-depth technical analysis of the multifaceted role of 2'-O-methyl groups in aptamer design, synthesizing core biochemical principles with field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal mechanisms behind the experimental choices, detail self-validating protocols, and provide a comprehensive framework for leveraging this critical modification.

The Rationale for Modification: Overcoming the Nuclease Barrier

Aptamers, being oligonucleotides, are fundamentally susceptible to degradation by nucleases, which are ubiquitous in biological systems like blood serum.[2][5] These enzymes, primarily exonucleases (which cleave from the ends) and endonucleases (which cleave internally), are the primary defense mechanism against foreign nucleic acids. For an aptamer to function as a therapeutic agent, it must persist in circulation long enough to reach its target and exert its effect. This necessitates chemical modifications that render the aptamer "invisible" or indigestible to these enzymes.

The 2'-hydroxyl group on the ribose sugar of RNA is a key recognition site and a participant in the cleavage mechanism for many ribonucleases (RNases). Replacing this small, reactive hydroxyl group with a slightly bulkier, non-reactive methoxy (-OCH₃) group introduces steric hindrance. This simple addition fundamentally disrupts the enzyme's ability to bind and catalyze the cleavage of the phosphodiester backbone, dramatically enhancing the aptamer's stability.[4][6]

Visualizing the Modification

The diagram below illustrates the fundamental chemical difference between a natural ribonucleotide and its 2'-O-methylated counterpart.

Caption: Chemical distinction at the 2' position of the ribose sugar.

Core Functions and Performance Impact of 2'-O-Methylation

The introduction of 2'-OMe groups imparts several critical properties to an aptamer, with nuclease resistance being the most prominent. However, its effects on binding affinity and structural stability are nuanced and must be carefully considered during the design phase.

Dramatically Enhanced Nuclease Resistance

The primary function of 2'-OMe modification is to prolong the aptamer's half-life in biological media. Studies have consistently shown that partial or full substitution with 2'-OMe nucleotides can increase serum stability from minutes to many hours or even days.[5] For instance, fully 2'-O-methylated oligonucleotides have demonstrated little to no degradation in human serum even after 24 hours of incubation.[5] This effect is particularly pronounced against 3'-exonucleases, making modification of the 3'-end a common and highly effective strategy.[1]

| Aptamer Chemistry | Typical Serum Half-Life | Relative Nuclease Resistance |

| Unmodified RNA | Seconds to minutes | Very Low |

| Unmodified DNA | ~1 hour | Low |

| 2'-Fluoro (2'-F) Pyrimidine RNA | Hours (e.g., ~10 hours) | High |

| 2'-O-Methyl (2'-OMe) RNA | >24 hours to >96 hours [5] | Very High |

Impact on Binding Affinity and Specificity

The effect of 2'-OMe modification on target binding is not absolute and is highly dependent on the specific nucleotides being modified and their role in the aptamer's three-dimensional structure.

-

Structural Pre-organization: The 2'-OMe group favors a C3'-endo sugar pucker, which is characteristic of an A-form RNA helix.[7] This can pre-organize the aptamer backbone into a conformation that is more favorable for target binding, sometimes leading to an increase in affinity.

-

Disruption of Key Interactions: Conversely, if a specific 2'-hydroxyl group is involved in a critical hydrogen bond with the target protein or another part of the aptamer, its replacement with a methyl group will abrogate this interaction, leading to a decrease in affinity.[1]

-

General Observation: In many cases, systematic post-SELEX (Systematic Evolution of Ligands by Exponential Enrichment) modification with 2'-OMe results in aptamers that retain comparable affinity to the unmodified parent sequence, offering a favorable trade-off of hugely improved stability for a neutral or minimal impact on binding.[1][3] The FDA-approved aptamer drug Macugen (Pegaptanib), for example, underwent post-selection substitution to incorporate 2'-OMe nucleosides to increase its stability.[5]

Structural and Thermal Stability

The 2'-OMe modification generally enhances the thermal stability of nucleic acid duplexes. The incorporation of 2'-O-Methyl nucleotides increases the melting temperature (Tm) of the duplex it forms with a complementary RNA strand.[6][7] This increased stability is attributed to the C3'-endo conformation which promotes a more rigid, A-form helical structure.[7] While this is highly beneficial for antisense applications, for aptamers, the impact is on the stability of helical regions within the folded structure. This can contribute to a more stable overall conformation, which in turn can improve resistance to nucleases that preferentially attack more flexible, single-stranded regions.[8]

Strategic Implementation in Aptamer Development

Incorporating 2'-OMe modifications is typically approached via a post-SELEX modification strategy. This workflow is logical because running the initial SELEX process with a fully 2'-OMe-modified library can be challenging, as not all polymerases can efficiently incorporate these modified triphosphates.[4]

Workflow: Post-SELEX Aptamer Stabilization

The diagram below outlines the standard, field-proven workflow for taking a promising aptamer "hit" from an initial SELEX experiment and engineering it for in vivo stability using 2'-O-methylation.

Caption: Post-SELEX workflow for 2'-O-methyl modification.

This systematic process ensures that the final aptamer candidate possesses both high affinity for its target and the requisite stability for its intended application. The causality is clear: we first identify the core functional sequence and then armor it against degradation, validating at each step that we have not compromised its primary binding function.

Key Experimental Protocols

The trustworthiness of any modified aptamer hinges on rigorous experimental validation. The following protocols are self-validating systems for assessing the core parameters of nuclease resistance and binding affinity.

Protocol: Nuclease Resistance (Serum Stability) Assay

This assay directly measures the half-life of an aptamer in a biologically relevant medium.

Materials:

-

5'-radiolabeled (³²P) or fluorescently-labeled aptamer (unmodified control and 2'-OMe modified versions).

-

Fetal Bovine Serum (FBS) or Human Serum (ensure consistent lot).

-

Incubation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.

-

Quenching/Loading Buffer: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol.

-

Denaturing Polyacrylamide Gel (e.g., 12-20% Urea-PAGE) and 1X TBE buffer.

-

Phosphorimager or Fluorescence Gel Scanner.

Methodology:

-

Reaction Setup: Prepare a master mix of the labeled aptamer in PBS. For the stability assay, create a reaction tube containing 80-90% serum and 10-20% aptamer solution. A typical final aptamer concentration is ~100 nM. Prepare a "0 hour" control by immediately adding Quenching/Loading buffer to an aliquot.

-

Incubation: Incubate the reaction tube in a 37°C water bath or heat block.

-

Time Points: At specified time points (e.g., 0, 30 min, 1h, 4h, 8h, 24h, 48h), withdraw an aliquot of the reaction mixture.[2]

-

Quenching: Immediately add the aliquot to a tube containing an equal volume of Quenching/Loading Buffer. This stops all enzymatic activity. Store samples on ice or at -20°C.

-

Gel Electrophoresis: Heat all samples at 95°C for 5 minutes, then load them onto the denaturing polyacrylamide gel. Run the gel until the dye front has migrated sufficiently.

-

Imaging: Image the gel using a phosphorimager or fluorescence scanner.

-

Quantification: Measure the band intensity for the full-length, intact aptamer at each time point. Plot the percentage of intact aptamer versus time. The half-life (t₁/₂) is the time at which 50% of the initial aptamer has been degraded.

Protocol: Binding Affinity Determination (Nitrocellulose Filter Binding)

This classic method separates protein-aptamer complexes from unbound aptamers to determine the equilibrium dissociation constant (Kd).[9]

Materials:

-

Labeled aptamer (radiolabeled or fluorescent).

-

Purified target protein.

-

Binding Buffer: A buffer optimized for your target protein's stability and activity (e.g., PBS with 1 mM MgCl₂).

-

Wash Buffer: Same as Binding Buffer.

-

Nitrocellulose membrane (protein-binding) and a nylon or other non-binding membrane.

-

Vacuum filtration apparatus (e.g., dot blot or slot blot manifold).

Methodology:

-

Aptamer Refolding: Dilute the labeled aptamer to its working concentration in Binding Buffer. Heat at 95°C for 5 minutes and cool on ice for 10 minutes to ensure proper folding.

-

Protein Dilution Series: Prepare a serial dilution of the target protein in Binding Buffer, ranging from well above to well below the expected Kd (e.g., 1 pM to 1 µM). Include a "no protein" control.

-

Binding Reaction: Add a constant, low concentration of labeled aptamer (typically << expected Kd) to each protein dilution.[2] Incubate the mixtures at the appropriate temperature (e.g., room temperature or 37°C) for 30-60 minutes to allow the binding to reach equilibrium.

-

Filtration: Assemble the filter sandwich in the vacuum apparatus with the nitrocellulose membrane on top. Pre-wet the membranes with Wash Buffer. Apply the samples to the filter under a gentle vacuum. Protein and any bound aptamer will be retained by the nitrocellulose, while the unbound aptamer passes through.

-

Washing: Quickly wash each well with a small volume of cold Wash Buffer to remove non-specifically bound aptamer.

-

Quantification: Disassemble the apparatus and quantify the amount of labeled aptamer retained on the nitrocellulose membrane for each sample.

-

Data Analysis: Plot the fraction of bound aptamer against the protein concentration. Fit the data to a one-site binding equation to determine the Kd.[9]

Note on Modern Alternatives: While filter binding is robust, modern techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Microscale Thermophoresis (MST) offer real-time, label-free analysis and can provide kinetic data (k_on, k_off) in addition to equilibrium data (Kd).[10][11][12]

Concluding Remarks for the Field Scientist

The 2'-O-methyl modification is a cornerstone of modern aptamer development, providing an exceptional balance of enhanced stability, retained affinity, and synthetic accessibility.[3] Its successful implementation is not a matter of indiscriminate substitution but a deliberate, data-driven process of identifying the optimal modification strategy for a given aptamer and its intended application. By understanding the fundamental chemical principles and employing rigorous validation protocols, researchers can transform promising but fragile aptamer candidates into robust molecules poised for success in therapeutic and diagnostic pipelines. The continued evolution of polymerases capable of directly incorporating 2'-OMe and other modified bases during SELEX will further streamline this process, opening new avenues for the discovery of next-generation aptamers with superior in vivo performance.[5]

References

-

Maio, J. D., et al. (2017). Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues. ChemistrySelect. [Link]

-

Creative Biolabs. (n.d.). 2' O-methyl (OCH3) Modifications for Aptamer Development Service. Creative Biolabs. [Link]

-

Kratschmer, C., & Levy, M. (2017). Effect of Chemical Modifications on Aptamer Stability in Serum. Nucleic Acid Therapeutics. [Link]

-

Creative Biolabs. (n.d.). DNA/2'-O-Methyl RNA Chimera Modification Service. Creative Biolabs. [Link]

-

Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Amerigo Scientific. [Link]

-

Glen Research. (n.d.). RNA Synthesis - 2'-O-Methyl Analogues. Glen Research. [Link]

-

Biosynthesis Inc. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. Biosynthesis Inc. [Link]

-

Gao, Y., et al. (2021). Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery. ACS Omega. [Link]

-

Gopinath, S. C., et al. (2016). In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies. Taylor & Francis Online. [Link]

-

Ni, S., et al. (2017). Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes. International Journal of Molecular Sciences. [Link]

-

Jing, M., & Bowser, M. T. (2011). A Review of Methods for Measuring Aptamer-Protein Equilibria. Analytica Chimica Acta. [Link]

-

Base Pair Biotechnologies. (2018). Determining Aptamer Affinity. Base Pair Biotechnologies. [Link]

-

Kaur, H., et al. (2018). Aptamers in the Therapeutics and Diagnostics Pipelines. ACS Biomaterials Science & Engineering. [Link]

-